Luzindole Exhibits a Unique MT1/MT2 Dual Antagonism Profile Distinct from Highly Selective MT2 Agents
Luzindole (N-0774) is a dual MT1/MT2 antagonist with a reported Ki for human MT2 ranging from 7.3 to 10.2 nM and for human MT1 from 158 to 179 nM, yielding a selectivity ratio of ~15-20 fold for MT2 over MT1 . This profile contrasts sharply with the MT2-selective antagonist 4P-PDOT, which demonstrates >300-fold selectivity (Ki values of 0.46 nM for MT2 and 56 nM for MT1) , and DH97, which has an ~89-fold selectivity (Ki values of 252 nM for MT2 and 1,100 nM for MT1) . Luzindole's balanced dual antagonism is essential for studies requiring simultaneous blockade of both MT1 and MT2 receptors to fully reverse melatonin's physiological effects.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Subtype Selectivity |
|---|---|
| Target Compound Data | MT2 Ki = 7.3-10.2 nM; MT1 Ki = 158-179 nM. MT2/MT1 Selectivity Ratio ≈ 15-20 fold. |
| Comparator Or Baseline | 4P-PDOT: MT2 Ki = 0.46 nM, MT1 Ki = 56 nM, Selectivity >300-fold. DH97: MT2 Ki = 252 nM, MT1 Ki = 1,100 nM, Selectivity ≈ 89-fold. |
| Quantified Difference | Luzindole has significantly higher affinity for MT1 compared to 4P-PDOT (158 nM vs 56 nM) and is the only compound with substantial dual MT1/MT2 activity. |
| Conditions | Radioligand binding assays using human recombinant MT1 and MT2 receptors expressed in COS-7 or NIH 3T3 cells. |
Why This Matters
For research aiming to investigate the combined roles of MT1 and MT2 receptors or to achieve a complete pharmacological blockade of melatonin signaling, Luzindole is the only established tool that provides substantial dual antagonism, whereas 4P-PDOT and DH97 are largely MT2-specific.
